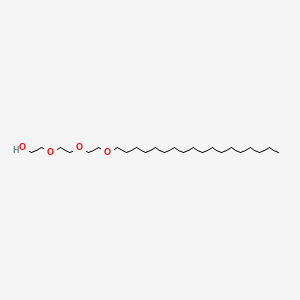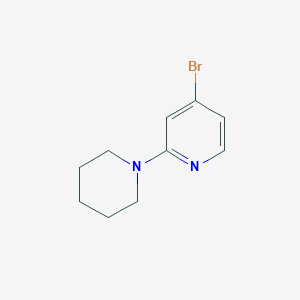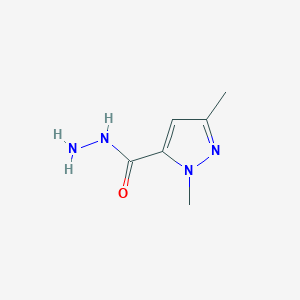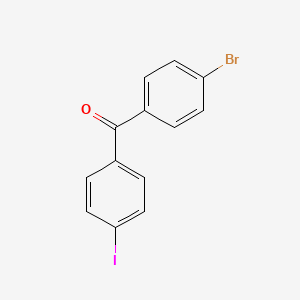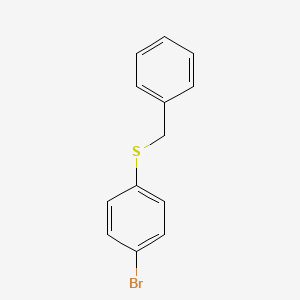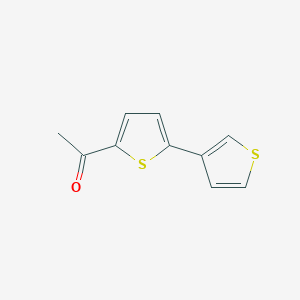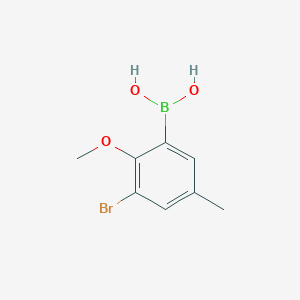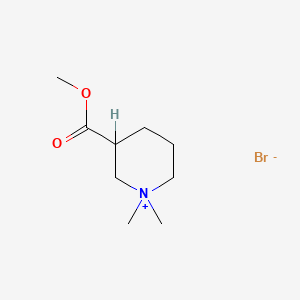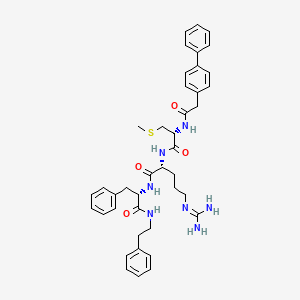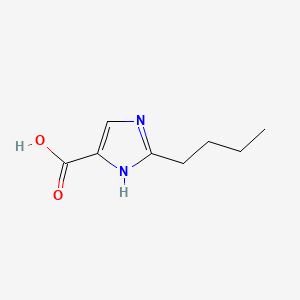
2-(4-氯-1H-吲哚-3-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-1H-indol-3-yl)acetonitrile (2-Cl-IAC) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a chlorinated indole derivative with a unique structure that has enabled it to be used in a number of different studies.
科学研究应用
有机电子学
吲哚衍生物已用于有机电子学的开发,特别是在有机发光二极管 (OLED) 中。 该化合物的结构表明,由于其电子供体和受体特性,它可能在创建高效荧光 OLED 中发挥作用 .
生物活性化合物
吲哚以其生物活性而闻名,包括抗癌、抗菌以及治疗各种疾病的特性 。“2-(4-氯-1H-吲哚-3-基)乙腈”的氯化吲哚结构可能增强这些活性。
植物生长调节
吲哚衍生物,例如吲哚-3-乙酸,在植物激素中发挥作用。 所述化合物可以对其在植物生长调节和农业应用中的潜力进行研究 .
药理活性
吲哚衍生物的多样性药理活性使其成为药物开发的候选者。 可以探索该化合物在创建新的药理剂中的潜力 .
抗结核剂
一些吲哚衍生物已显示出对结核分枝杆菌的活性。 “2-(4-氯-1H-吲哚-3-基)乙腈”可以作为抗结核剂的功效进行研究 .
荧光探针
由于其高荧光量子产率,吲哚衍生物可以用作生物成像中的荧光探针。 该化合物的特性表明它可能在荧光显微镜和成像技术中使用 .
安全和危害
作用机制
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
It’s known that indole derivatives can interact with their targets through various mechanisms, often involving π-electrons delocalization . In the crystal structure of this compound, N-H⋯N hydrogen bonds link the molecules into chains , which could potentially influence its interaction with targets.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
属性
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQUQOQJAOLHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401700 |
Source


|
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-15-6 |
Source


|
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile?
A1: The crystal of 2-(4-chloro-1H-indol-3-yl)acetonitrile contains two distinct molecules, labeled A and B, within its asymmetric unit []. Both molecules exhibit a nearly planar structure, with root-mean-square deviations of 0.039 Å and 0.064 Å for molecules A and B, respectively []. The crystal packing is characterized by N—H⋯N hydrogen bonds that link molecules A and B in an alternating fashion, forming C(7) chains that extend along the a-axis []. Interestingly, the analyzed crystal was identified as a racemic twin [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



